molecular formula C11H8BrNO3 B070587 methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 163160-56-3

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B070587
CAS No.: 163160-56-3
M. Wt: 282.09 g/mol
InChI Key: DHPHYKMALRMWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is an organic compound that belongs to the indole family

Scientific Research Applications

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of indole derivatives have created interest among researchers to synthesize a variety of indole derivatives . Therefore, the future directions for “methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate” could involve further exploration of its therapeutic potential and the development of new useful derivatives.

Preparation Methods

The synthesis of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 5-bromoindole-3-carboxaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:

Properties

IUPAC Name

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPHYKMALRMWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429008
Record name methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163160-56-3
Record name Methyl 5-bromo-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.